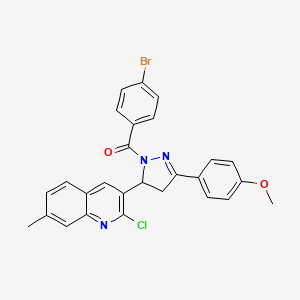

(4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

Properties

IUPAC Name |

(4-bromophenyl)-[3-(2-chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21BrClN3O2/c1-16-3-4-19-14-22(26(29)30-23(19)13-16)25-15-24(17-7-11-21(34-2)12-8-17)31-32(25)27(33)18-5-9-20(28)10-6-18/h3-14,25H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVIGTPJXMKDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone.

Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent.

Coupling reactions: The final step often involves coupling the synthesized pyrazole and quinoline derivatives with the 4-bromophenyl and 4-methoxyphenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, in the presence of palladium or copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

- Molecular Formula : C26H19BrClN3O

- Molecular Weight : 504.81 g/mol

- Key Functional Groups : Bromophenyl, chloroquinoline, methoxyphenyl, and pyrazole moieties.

These structural components contribute to its reactivity and biological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Substituents : The bromophenyl and methoxyphenyl groups can be introduced via nucleophilic substitution reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structural integrity and purity of the synthesized compound.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in various studies. For instance:

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 20 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications:

Pharmaceutical Development

The unique combination of the bromophenyl and quinoline groups suggests that this compound could be developed into novel pharmaceuticals targeting cancer or infectious diseases.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets, providing insights into its potential mechanisms of action.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety profiles of this compound:

- A study published in Journal of Medicinal Chemistry highlighted the anticancer efficacy against multiple cancer cell lines.

- Another research article focused on its antimicrobial properties, demonstrating significant inhibition against resistant bacterial strains.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The table below compares Compound A with three structurally related pyrazoline derivatives from literature:

Key Observations:

The 2-chloro-7-methylquinoline moiety in Compound A adds steric bulk and aromaticity, which may improve π-π stacking interactions in biological targets compared to simpler phenyl or thiazole substituents .

Bioactivity Trends: Pyrazoline-thiazole hybrids (e.g., ) show antimicrobial activity, suggesting Compound A’s quinoline unit could synergize with the pyrazoline core for similar or enhanced effects.

Electronic and Steric Comparisons

- Chloro vs.

- Methoxy vs. Methyl Groups: The 7-methylquinoline in Compound A increases lipophilicity compared to the 6-methylbenzothiazole in , which may enhance membrane permeability.

Biological Activity

The compound (4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone , also known by its chemical identifiers, has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

The compound's molecular characteristics are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C26H19BrClN3O |

| Molecular Weight | 504.81 g/mol |

| LogP | 7.2341 |

| Polar Surface Area | 36.083 Ų |

| Hydrogen Bond Acceptors | 4 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds within the pyrazole class. For example, compounds that share structural features with our target compound have shown efficacy against various Gram-positive and Gram-negative bacteria.

In a study focused on pyrazole derivatives, it was found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure could enhance antibacterial potency . The presence of the bromophenyl group is believed to contribute positively to the antibacterial activity due to its electron-withdrawing nature, which may enhance the interaction with bacterial targets.

Antifungal Activity

The antifungal activity of pyrazole derivatives has also been explored extensively. A related compound demonstrated effectiveness against Candida albicans, indicating that the incorporation of quinoline and pyrazole moieties could be beneficial for antifungal applications . The mechanism is thought to involve disruption of fungal cell membrane integrity or interference with biosynthetic pathways.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a focal point in medicinal chemistry. Studies have reported that modifications in the quinoline structure significantly affect cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have shown promising results in inhibiting cell proliferation in breast and colon cancer models . The mechanism often involves apoptosis induction through mitochondrial pathways or inhibition of specific kinases involved in cancer progression.

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated a series of pyrazole derivatives against multidrug-resistant strains of E. coli and Klebsiella pneumoniae. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial activity .

- Anticancer Evaluation : In vitro studies on a derivative with a similar structure showed IC50 values ranging from 10 to 20 µM against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, demonstrating its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for preparing (4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines. Key steps include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating. For example, microwave irradiation (80–100°C, 10–15 min) in ethanol facilitates cyclization of α,β-unsaturated ketones with hydrazines .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for electron-deficient intermediates, while ethanol or toluene is preferred for recrystallization .

- Catalysts : Acidic (HCl) or basic (KOH) conditions may be used depending on substituent sensitivity.

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- X-ray crystallography : Provides unambiguous confirmation of the pyrazoline ring conformation and substituent orientations. For example, bond angles of the dihydropyrazole moiety (e.g., N1–N2–C5 ≈ 109°) and torsion angles of the quinoline group can be resolved .

- FT-IR and NMR : Key peaks include:

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound’s neuropharmacological potential?

- Targeted substitution : Introduce halogens (Cl, Br) or electron-donating groups (e.g., -OCH₃) at the 4-bromophenyl or quinoline positions to modulate lipophilicity and receptor binding. For example, bromine enhances blood-brain barrier penetration, while chloro substituents improve GPCR affinity .

- Docking studies : Use software like AutoDock Vina to model interactions with CNS targets (e.g., cannabinoid receptors). Key residues (e.g., Ser383 in CB1) form hydrogen bonds with the pyrazoline carbonyl .

- In vivo assays : Pair SAR with behavioral models (e.g., forced swim test for antidepressant activity) to validate computational predictions .

Q. How can contradictions in biological activity data between similar pyrazoline derivatives be resolved?

- Crystallographic comparisons : Analyze isostructural analogs (e.g., chloro vs. bromo derivatives) to identify steric or electronic effects. For instance, bromine’s larger van der Waals radius may hinder binding in tight pockets, reducing antimicrobial efficacy despite higher computed reactivity .

- Solubility assays : Use shake-flask methods to measure logP and correlate with discrepancies in IC₅₀ values. Poor aqueous solubility of methoxyphenyl derivatives may mask true potency in cell-based assays .

- Meta-analysis : Cross-reference datasets from multiple studies (e.g., antifungal vs. antibacterial screens) to distinguish target-specific trends from assay artifacts .

Q. What advanced computational methods are suitable for predicting this compound’s reactivity and stability?

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) and nucleophilic attack sites .

- Molecular dynamics (MD) simulations : Simulate solvation in explicit water (TIP3P model) to assess hydrolytic stability of the methanone group. Trajectories >50 ns reveal degradation pathways under physiological pH .

- QSPR models : Train regression models using descriptors like polar surface area (PSA) and molar refractivity to predict ADMET properties .

Methodological Considerations

Q. How should researchers design experiments to assess photophysical properties relevant to bioimaging applications?

- UV-Vis and fluorescence spectroscopy : Measure λₐₜₜₑₙ (e.g., 320–350 nm for pyrazoline derivatives) and quantum yields (Φ) in solvents of varying polarity. Methoxyphenyl groups often exhibit solvatochromic shifts due to intramolecular charge transfer .

- Time-resolved fluorescence : Use TCSPC (time-correlated single-photon counting) to determine excited-state lifetimes (τ ≈ 2–4 ns), which correlate with environmental sensitivity .

Q. What crystallographic parameters are critical for resolving disorder in the quinoline moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.